An In-depth Technical Guide to 4-Phenoxybenzonitrile: Chemical Properties and Structure
An In-depth Technical Guide to 4-Phenoxybenzonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzonitrile, a member of the aromatic nitrile family, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, featuring a phenoxy group attached to a benzonitrile moiety, imparts a distinct combination of reactivity and stability. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-phenoxybenzonitrile, tailored for professionals in research and development.
Chemical Structure and Identification
The molecular structure of 4-phenoxybenzonitrile consists of a phenyl ring linked via an ether bond to a benzonitrile group at the para position. This arrangement of aromatic rings and the nitrile functional group dictates its chemical behavior and physical properties.
| Identifier | Value |
| IUPAC Name | 4-phenoxybenzonitrile[1][2] |
| Synonyms | 4-Cyanodiphenyl ether, Benzonitrile, 4-phenoxy-[1][2] |
| CAS Number | 3096-81-9[1][2] |
| Molecular Formula | C₁₃H₉NO[1][2][3] |
| SMILES String | N#Cc1ccc(Oc2ccccc2)cc1[1] |
| InChI Key | UYHCIOZMFCLUDP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 4-phenoxybenzonitrile are summarized in the table below, providing essential data for its handling, processing, and application in various chemical syntheses.
| Property | Value |
| Molecular Weight | 195.22 g/mol [2][3] |
| Appearance | White to light yellow solid[4] |
| Melting Point | 42-46 °C[1] |
| Boiling Point | 170-174 °C at 4 Torr[3] |
| Flash Point | 110 °C (closed cup)[1] |
| Solubility | Generally soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] |
| XLogP3 | 3.4[2] |
Experimental Protocols
Synthesis of 4-Phenoxybenzonitrile
Two primary synthetic routes for 4-phenoxybenzonitrile are commonly employed:
1. Nucleophilic Aromatic Substitution (SNAr) Reaction:
This method involves the reaction of 4-chlorobenzonitrile with phenol in the presence of a catalyst. A general description of this approach is the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution.[1]
2. Ullmann Condensation:
This reaction involves coupling 4-cyanophenol with iodobenzene. A described method utilizes CsF/Clinoptilolite as a solid base in DMSO.[1]
A detailed experimental protocol for a related compound, 4-(4-(Methylsulfonyl)phenoxy)benzonitrile, can be adapted for the synthesis of 4-phenoxybenzonitrile.[5]
Illustrative Synthesis Workflow:
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel.[5] The choice of eluent would be determined by the polarity of the impurities present. Recrystallization from a suitable solvent system is also a common purification technique for solid compounds.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will appear as multiplets in the downfield region.
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¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The nitrile carbon will have a characteristic chemical shift.
Infrared (IR) Spectroscopy:
The IR spectrum is used to identify the functional groups present. Key absorptions for 4-phenoxybenzonitrile include:
-
A strong, sharp peak around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch.
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Bands in the 1600-1450 cm⁻¹ region due to aromatic C=C stretching vibrations.
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Absorptions in the 1250-1000 cm⁻¹ range are indicative of the C-O-C (ether) linkage.
Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of 4-phenoxybenzonitrile (195.22).
Illustrative Analytical Workflow:
Safety and Handling
4-Phenoxybenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] It is a combustible solid and should be stored in a well-ventilated area away from ignition sources.
GHS Hazard and Precautionary Statements:
| Category | Code | Description |
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] |
| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P304+P340 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Applications
4-Phenoxybenzonitrile serves as a key building block in organic synthesis. One notable application is in the synthesis of 5-(4-phenoxy)phenyltetrazole, which highlights its utility in creating more complex heterocyclic structures relevant to medicinal chemistry.[1] Its derivatives are also explored in the development of novel polymers and dyes.[4]
Conclusion
This technical guide provides a foundational understanding of the chemical properties, structure, and experimental considerations for 4-phenoxybenzonitrile. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical intermediate. The versatility of 4-phenoxybenzonitrile in organic synthesis underscores its potential for the development of new molecules with diverse applications.
